The compound (E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole is a member of the oxadiazole family, specifically characterized by its unique structure that incorporates both a benzimidazole moiety and a styryl group. Oxadiazoles are five-membered heterocyclic compounds featuring nitrogen and oxygen atoms, known for their diverse biological activities and applications in medicinal chemistry.
This compound can be synthesized through various chemical methodologies that have been developed for oxadiazole derivatives. The literature indicates that oxadiazoles exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them significant in drug discovery and development .
The compound falls under the classification of heterocyclic organic compounds, specifically as a substituted oxadiazole. Its structure consists of an oxadiazole ring substituted with both a benzimidazole and a styryl group, which may enhance its biological activity compared to simpler oxadiazole derivatives.
Several synthetic routes have been reported for the preparation of 1,2,4-oxadiazoles. The synthesis of (E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole can be achieved through the cyclization of appropriate precursors such as amidoximes or hydrazones with carboxylic acid derivatives under specific conditions.
Technical Details:
The molecular structure of (E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole features:
The molecular formula is , indicating it contains 18 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom. Its molecular weight is approximately 306.36 g/mol.
The compound can participate in various chemical reactions typical for oxadiazoles:
Technical Details:
The biological activity of (E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole is likely mediated through interactions with specific biological targets such as enzymes or receptors involved in disease pathways.
Research suggests that oxadiazoles may exert their effects by inhibiting key enzymes or modulating signaling pathways associated with cancer and inflammation . For instance, they may act as inhibitors of protein kinases or other targets critical for cell proliferation.
Relevant Data:
The compound has potential applications in:
The 1,2,4-oxadiazole ring is constructed via cyclodehydration reactions of amidoxime precursors with activated carboxylic acid derivatives. For the target compound, tert-butylamidoxime reacts with trans-cinnamic acid derivatives under activation by N,N′-carbonyldiimidazole (CDI) in DMF. This forms an O-acylamidoxime intermediate, which undergoes thermally induced cyclodehydration (120°C, 4-6 hours) to yield the 5-styryl-substituted 1,2,4-oxadiazole with strict regiocontrol at C-5. Alternative catalysts like PTSA-ZnCl₂ facilitate this cyclization under milder conditions (80°C) via Lewis acid activation, improving yields to 75-85%. Microwave irradiation further optimizes this step, reducing reaction times to 15-30 minutes while maintaining regioselectivity [3] [5] [8].
The E-configured styryl moiety at C-5 is installed via Knoevenagel condensation between oxadiazole-bearing aldehydes and phenylacetic acid derivatives. Using piperidine/acetic acid catalysis in toluene under reflux, this reaction achieves >95% stereoselectivity for the E-isomer, confirmed by ¹H NMR coupling constants (J = 16.2-16.5 Hz). Solvent screening shows toluene minimizes Z-isomer formation (<2%) compared to polar solvents like DMF or ethanol. Post-synthesis, the E-configuration is stabilized by conjugation with the oxadiazole ring, evidenced by UV-Vis absorption at λₘₐₓ ≈ 320 nm [3] [5].
The benzo[d]imidazole unit is tethered to the oxadiazole’s C-3 position through a two-carbon spacer. First, 3-(chloroethyl)-5-(E-styryl)-1,2,4-oxadiazole is synthesized by reacting 3-ethyl-5-styryl oxadiazole with thionyl chloride. This intermediate undergoes N-alkylation with 1H-benzo[d]imidazole under phase-transfer conditions (K₂CO₃, tetrabutylammonium bromide, acetonitrile, 60°C). The reaction achieves 82% yield with <5% dialkylation byproducts. The flexible ethyl linker enhances molecular topology for target binding while maintaining heterocycle planarity, as confirmed by X-ray crystallography analogs [2] [4] [6].
Systematic optimization identifies key parameters for high-yielding synthesis:
Table 1: Optimization of Key Synthetic Steps
Reaction Step | Optimal Catalyst | Optimal Solvent | Temperature | Yield (%) |
---|---|---|---|---|
Oxadiazole Formation | CDI | DMF | 120°C | 85 |
Styryl Incorporation | Piperidine/AcOH | Toluene | 110°C | 78 |
Benzimidazole Alkylation | K₂CO₃/TBAB | Acetonitrile | 60°C | 82 |
Cyclodehydration proceeds via concerted nucleophilic addition-elimination: The amidoxime oxygen attacks the CDI-activated carbonyl, forming a tetrahedral intermediate that collapses with imidazole departure. Subsequent intramolecular nucleophilic displacement by the amidine nitrogen yields the oxadiazole ring. DFT calculations reveal a kinetic barrier of ~25 kcal/mol for this step. The E-styryl selectivity arises from the thermodynamic stability of the trans-isomer (ΔG = 3.1 kcal/mol lower than cis). N-Alkylation follows an Sₙ2 mechanism, with the benzimidazole nitrogen attacking the primary alkyl chloride, facilitated by base-mediated deprotonation [3] [5] [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: